molecular formula C20H28O7 B1678783 Rabdoternin B CAS No. 128887-81-0

Rabdoternin B

Cat. No.: B1678783
CAS No.: 128887-81-0
M. Wt: 380.4 g/mol
InChI Key: FAAQEWNSVUDRKJ-QNZWLQKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabdoternin B is a diterpenoid compound isolated from plants in the Isodon genus, such as Isodon nervosus and Rabdosia rubescens (冬凌草) . It exhibits anticancer activity by targeting cell cycle progression and apoptosis. Studies highlight its role in arresting SW480 colon cancer cells at the G2/M phase and modulating Wnt signaling pathways, though its precise mechanisms remain under investigation .

Properties

CAS No.

128887-81-0

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

(1R,2R,5S,7R,8R,9S,10S,11R,15S,18R)-7,9,10,15,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one

InChI

InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-15,21-24,26H,1,4-7H2,2-3H3/t9-,10-,11-,12+,13+,14+,15-,18-,19-,20+/m0/s1

InChI Key

FAAQEWNSVUDRKJ-QNZWLQKMSA-N

SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)O)C

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)[C@H]5O)(OC3=O)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rabdoternin B;  (-)-Rabdoternin B; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

  • Source: Both compounds are diterpenoids isolated from Isodon species .
  • Target Cells : SW480 colon cancer cells .
  • Cell Cycle Effects :
    • Rabdoternin B induces G2/M phase arrest .
    • Maoecrystal I induces G1 phase arrest .
  • Cytotoxicity : Maoecrystal I demonstrates stronger cytotoxicity and cell cycle arrest activity in SW480 cells compared to this compound .
  • Wnt Signaling Inhibition :
    • Both inhibit Wnt signaling, but Maoecrystal I downregulates downstream targets (e.g., c-myc, cyclin D1, survivin) without affecting β-catenin stability .
    • This compound’s Wnt pathway interaction is less clearly defined .
  • Apoptosis : Conflicting evidence exists for this compound. One study reports apoptosis inhibition , while others imply pro-apoptotic effects through cell cycle disruption .

Comparison with Rabdoternin E

Data Table: Key Comparative Metrics

Compound Source Target Cells Cell Cycle Arrest Key Mechanisms IC50 (µM) In Vivo Efficacy Pathways Affected
This compound Isodon nervosus SW480 colon G2/M phase Wnt inhibition, possible apoptosis modulation N/A Not reported Wnt/β-catenin
Maoecrystal I Isodon species SW480 colon G1 phase Wnt downstream target suppression N/A Not reported Wnt/c-myc, cyclin D1
Rabdoternin E Isodon species A549 lung S-phase Apoptosis (Bax/Bcl-2), ferroptosis (ROS/GSH) 16.45–39.52 Significant tumor reduction ROS/p38 MAPK/JNK

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabdoternin B
Reactant of Route 2
Rabdoternin B

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